2,2'-[2-Methyl-2-(prop-2-en-1-yl)-1H-indene-1,3(2H)-diylidene]dipropanedinitrile
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Overview
Description
1,3-Bis(dicyanomethylene)-2-allyl-2-methylindan is a compound known for its unique chemical structure and properties. It belongs to the class of indane derivatives and is characterized by the presence of two dicyanomethylene groups. This compound has garnered significant interest in the field of materials science, particularly in the development of nonlinear optical materials due to its strong electron-accepting capabilities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(dicyanomethylene)-2-allyl-2-methylindan typically involves the condensation of indane derivatives with dicyanomethylene compounds. One common method includes the reaction of indane-1,3-dione with malononitrile under basic conditions to form the dicyanomethylene groups . The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, and the reaction mixture is heated to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality 1,3-Bis(dicyanomethylene)-2-allyl-2-methylindan .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(dicyanomethylene)-2-allyl-2-methylindan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dicyanomethylene groups to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dicyanomethylene groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted indane derivatives .
Scientific Research Applications
1,3-Bis(dicyanomethylene)-2-allyl-2-methylindan has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is utilized in the development of nonlinear optical materials, which are essential for advanced photonic devices
Mechanism of Action
The mechanism of action of 1,3-Bis(dicyanomethylene)-2-allyl-2-methylindan involves its strong electron-accepting properties. The dicyanomethylene groups facilitate electron transfer processes, making the compound highly effective in nonlinear optical applications. The molecular targets and pathways involved include interactions with electron-donating groups and the formation of charge-transfer complexes .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(dicyanomethylene)indane: Similar in structure but lacks the allyl and methyl groups.
Indane-1,3-dione derivatives: These compounds share the indane core but have different substituents.
Dicyanomethylene compounds: A broader class of compounds with varying core structures but similar electron-accepting properties
Uniqueness
1,3-Bis(dicyanomethylene)-2-allyl-2-methylindan is unique due to the presence of both allyl and methyl groups, which enhance its chemical reactivity and stability. This makes it particularly valuable in the synthesis of advanced materials and in applications requiring high electron-accepting capabilities .
Properties
CAS No. |
152087-61-1 |
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Molecular Formula |
C19H12N4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
2-[3-(dicyanomethylidene)-2-methyl-2-prop-2-enylinden-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C19H12N4/c1-3-8-19(2)17(13(9-20)10-21)15-6-4-5-7-16(15)18(19)14(11-22)12-23/h3-7H,1,8H2,2H3 |
InChI Key |
RXMKOZHQRQGHCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C(C#N)C#N)C2=CC=CC=C2C1=C(C#N)C#N)CC=C |
Origin of Product |
United States |
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